- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides, Journal of Organic Chemistry, 2021, 86(10), 7242-7255

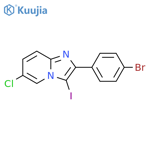

Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

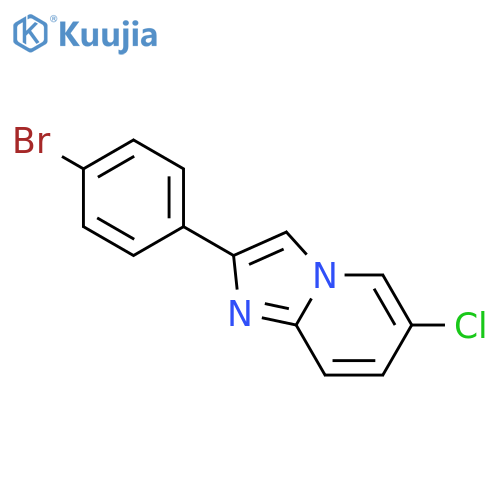

96464-10-7 structure

Nome do Produto:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine

N.o CAS:96464-10-7

MF:C13H8BrClN2

MW:307.573020935059

MDL:MFCD00444818

CID:1028971

PubChem ID:398280

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)

- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)

- NCGC00307427-01

- STK893868

- AG-996/31204037

- CS-0165891

- EN300-1221159

- HMS590F11

- 3P-096

- F1018-0635

- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-

- DTXSID60327962

- AB00127315-04

- AI-204/31691042

- AKOS001476856

- BBL021162

- ChemDiv1_001177

- 96464-10-7

- SR-01000410961

- MFCD00444818

- E82050

- NSC-707994

- SR-01000410961-1

- EU-0069347

- NSC707994

- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine

-

- MDL: MFCD00444818

- Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H

- Chave InChI: AYRHYFIXKCKMIK-UHFFFAOYSA-N

- SMILES: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

Propriedades Computadas

- Massa Exacta: 305.95594g/mol

- Massa monoisotópica: 305.95594g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 1

- Complexidade: 268

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 4.7

- Superfície polar topológica: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1221159-0.05g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 0.05g |

$76.0 | 2023-08-31 | ||

| Enamine | EN300-1221159-10.0g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 10.0g |

$1778.0 | 2023-07-10 | ||

| Life Chemicals | F1018-0635-1g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95%+ | 1g |

$387.0 | 2023-09-07 | |

| Enamine | EN300-1221159-0.5g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 0.5g |

$310.0 | 2023-08-31 | ||

| Enamine | EN300-1221159-2.5g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 2.5g |

$810.0 | 2023-08-31 | ||

| Life Chemicals | F1018-0635-0.25g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95%+ | 0.25g |

$348.0 | 2023-09-07 | |

| Alichem | A029182496-1g |

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95% | 1g |

$501.60 | 2023-08-31 | |

| Chemenu | CM151267-1g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95% | 1g |

$*** | 2023-05-04 | |

| Life Chemicals | F1018-0635-10g |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |

96464-10-7 | 95%+ | 10g |

$1625.0 | 2023-09-07 | |

| A2B Chem LLC | AI65292-250mg |

Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |

96464-10-7 | 97% | 250mg |

$64.00 | 2023-12-29 |

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt

Referência

- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium, Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Acetone

1.2 Catalysts: Hydrogen bromide Solvents: Methanol

1.2 Catalysts: Hydrogen bromide Solvents: Methanol

Referência

- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Synthetic Routes 4

Condições de reacção

1.1 Solvents: Ethanol ; 6 h, reflux

Referência

- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C

Referência

- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization, ChemistrySelect, 2020, 5(29), 9235-9239

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C

Referência

- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h

Referência

- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Synthetic Routes 8

Condições de reacção

1.1 overnight, 60 °C

Referência

- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions, Angewandte Chemie, 2018, 57(52), 17249-17253

Synthetic Routes 9

Condições de reacção

1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt

Referência

- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C

Referência

- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform, ACS Omega, 2020, 5(22), 13333-13343

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C

Referência

- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

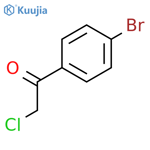

- 2-Chloro-4'-bromoacetophenone

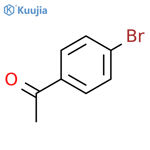

- 4’-Bromoacetophenone

- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine

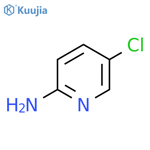

- 2-Amino-5-chloropyridine

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Literatura Relacionada

-

1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in waterJaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869

96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine) Produtos relacionados

- 1596765-83-1(1-Cyclopropyl-3-methyl-4-(methylamino)butan-2-one)

- 1210930-00-9(3-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1-(thiophen-2-yl)urea)

- 18925-44-5(4,4-Dimethylpentylamine)

- 2138435-37-5(8-Ethyl-2-propylquinolin-3-ol)

- 383132-28-3(4-(5-TERT-BUTYL-2-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE)

- 2229326-74-1(1-cyclohexyl-2,2-difluorocyclopropane-1-carboxylic acid)

- 1154249-37-2((2-ethoxyethyl)(1-methyl-1H-pyrazol-4-yl)methylamine)

- 2228485-48-9(tert-butyl 2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylpiperazine-1-carboxylate)

- 22162-14-7(Benzene, 1-(bromomethyl)-2-methyl-4-nitro-)

- 1118845-86-5(2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide)

Fornecedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel